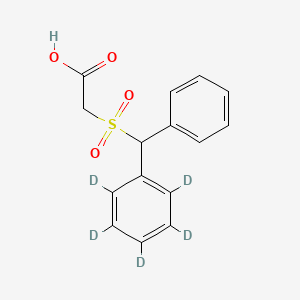
ChemR23 ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ChemR23 ligand-1 is a chemical compound that acts as a ligand for the ChemR23 receptor, also known as chemerin receptor 23. This receptor is a G protein-coupled receptor that is activated by chemerin, a protein involved in immune responses and inflammation. This compound plays a crucial role in modulating immune responses and has been studied for its potential therapeutic applications in various inflammatory and immune-related conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ChemR23 ligand-1 involves the cleavage of the N-terminal 20-amino acid signal peptide and the C-terminal 6-amino acid segment of chemerin. This process results in the most active form of chemerin, containing residues 21–157, which functions as the endogenous ligand to activate the ChemR23 receptor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification methods such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
ChemR23 ligand-1 primarily undergoes binding interactions with the ChemR23 receptor. These interactions do not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, the ligand-receptor binding induces conformational changes in the receptor, leading to downstream signaling events .
Common Reagents and Conditions
The synthesis of this compound involves common reagents used in peptide synthesis, such as amino acid derivatives, coupling agents, and protecting groups. The reaction conditions typically include controlled temperature and pH to ensure the correct folding and activity of the peptide.
Major Products Formed
The major product formed from the synthesis of this compound is the active peptide that can bind to and activate the ChemR23 receptor. This binding leads to various biological effects, including modulation of immune responses and inflammation .
科学研究应用
ChemR23 ligand-1 has several scientific research applications, particularly in the fields of immunology, inflammation, and cancer research. Some of the key applications include:
Immunology: this compound is used to study the role of the ChemR23 receptor in immune cell migration and activation.
Inflammation: The compound is used to investigate the mechanisms of inflammation and the resolution of inflammatory responses.
Cancer Research: this compound is studied for its role in the tumor microenvironment and its potential to modulate immune responses against cancer cells.
作用机制
ChemR23 ligand-1 exerts its effects by binding to the ChemR23 receptor on the surface of immune cells. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades that regulate immune cell migration, activation, and cytokine production .
相似化合物的比较
ChemR23 ligand-1 can be compared with other ligands that bind to the ChemR23 receptor, such as chemerin and resolvin E1. While chemerin acts as a chemoattractant for monocytes and macrophages, resolvin E1 promotes the resolution of inflammation by inducing macrophage phagocytosis of apoptotic neutrophils . This compound is unique in its ability to modulate both pro-inflammatory and anti-inflammatory responses, making it a versatile tool for studying immune regulation .
List of Similar Compounds
- Chemerin
- Resolvin E1
- Chemerin-derived agonists
属性
分子式 |
C97H115ClN12O20S2 |
|---|---|
分子量 |
1868.6 g/mol |
IUPAC 名称 |
4-[2-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[2-[2-[2-[[4-chloro-2-[4-[(1R)-1-[[5-cyclopropyl-4-(cyclopropylsulfonylcarbamoyl)-1,3-thiazol-2-yl]-(cyclopropylmethyl)amino]ethyl]phenyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C97H115ClN12O20S2/c1-64(108(62-65-14-15-65)97-102-90(92(131-97)68-20-21-68)95(115)104-132(118,119)74-26-27-74)66-16-18-67(19-17-66)81-59-71(98)23-29-76(81)94(114)101-36-40-122-44-48-126-52-54-128-56-57-129-55-53-127-49-45-123-41-37-110-91-78-12-8-9-13-83(78)109(63-70-10-6-7-11-75(70)89(91)103-105-110)87(112)32-34-99-86(111)33-38-120-42-46-124-50-51-125-47-43-121-39-35-100-93(113)69-22-28-77(96(116)117)82(58-69)88-79-30-24-72(106(2)3)60-84(79)130-85-61-73(107(4)5)25-31-80(85)88/h6-13,16-19,22-25,28-31,58-61,64-65,68,74H,14-15,20-21,26-27,32-57,62-63H2,1-5H3,(H4-,99,100,101,104,111,113,114,115,116,117)/t64-/m1/s1 |
InChI 键 |
FUYZHKSOXJPOEB-YBWOAVOSSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


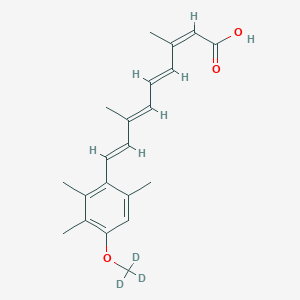
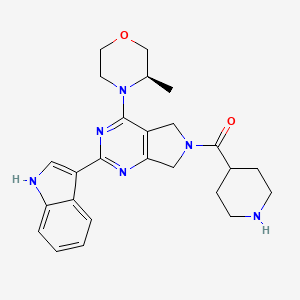

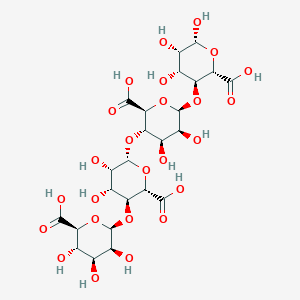
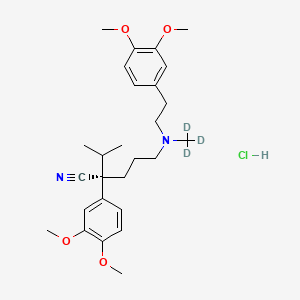

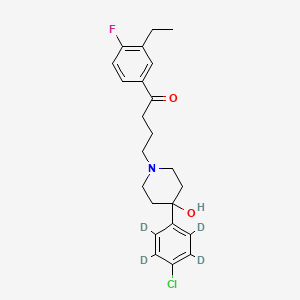
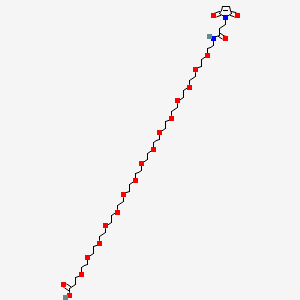
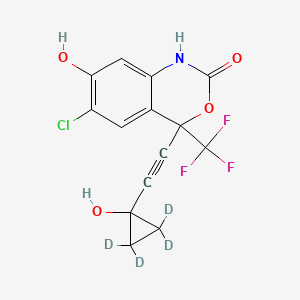
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
